Methyl 5-fluoro-2-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
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Overview
Description
Methyl 5-fluoro-2-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a boronic acid ester compound with a benzene ring structure.
Preparation Methods
The synthesis of Methyl 5-fluoro-2-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves a three-step substitution reactionThe reaction conditions often include the use of solvents like acetonitrile and catalysts to facilitate the substitution reactions . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Methyl 5-fluoro-2-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: Common reagents include halides and organometallic compounds.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the benzene ring, leading to the formation of different esters and alcohols.
Coupling Reactions: The compound is often used in Suzuki coupling reactions, where it reacts with halides to form biaryl compounds.
Scientific Research Applications
Methyl 5-fluoro-2-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 5-fluoro-2-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate involves its interaction with molecular targets such as enzymes and receptors. The boronic acid ester group can form reversible covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can lead to the disruption of metabolic pathways in cancer cells, resulting in cell death .
Comparison with Similar Compounds
Methyl 5-fluoro-2-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is unique due to its specific substitution pattern and the presence of the boronic acid ester group. Similar compounds include:
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Differing in the position of the fluorine atom.
2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone: Featuring a pyrrolidine group instead of a methyl ester.
These compounds share similar reactivity but differ in their specific applications and biological activities.
Properties
Molecular Formula |
C15H20BFO4 |
---|---|
Molecular Weight |
294.13 g/mol |
IUPAC Name |
methyl 5-fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
InChI |
InChI=1S/C15H20BFO4/c1-9-11(13(18)19-6)7-10(17)8-12(9)16-20-14(2,3)15(4,5)21-16/h7-8H,1-6H3 |
InChI Key |
HJQIBSCBZLUAPB-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2C)C(=O)OC)F |
Origin of Product |
United States |
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